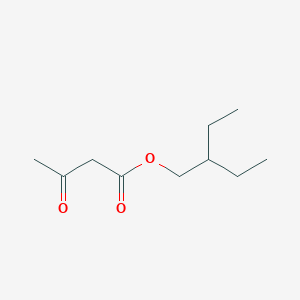

2-Ethylbutyl 3-oxobutanoate

Description

Structure

3D Structure

Properties

CAS No. |

13562-88-4 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2-ethylbutyl 3-oxobutanoate |

InChI |

InChI=1S/C10H18O3/c1-4-9(5-2)7-13-10(12)6-8(3)11/h9H,4-7H2,1-3H3 |

InChI Key |

NFAFRNJHCSTARJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)COC(=O)CC(=O)C |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 Ethylbutyl 3 Oxobutanoate

Keto-Enol Tautomerism and Equilibrium Studies in 2-Ethylbutyl 3-oxobutanoate

Like other β-keto esters, this compound exists as an equilibrium mixture of its keto and enol tautomers. This keto-enol tautomerism is a fundamental aspect of its reactivity, as the two forms exhibit different chemical properties. The keto form contains two carbonyl groups, while the enol form possesses a carbon-carbon double bond and a hydroxyl group, which can form a stable six-membered ring through intramolecular hydrogen bonding. masterorganicchemistry.comthermofisher.com

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of the substituents. chemrxiv.org For the closely related ethyl acetoacetate (B1235776), the enol content is typically around 8% in non-polar solvents at room temperature, where the intramolecularly hydrogen-bonded enol form is favored. In polar, protic solvents, the keto form is generally more prevalent as the solvent molecules can solvate the carbonyl groups, disrupting the internal hydrogen bond of the enol. thermofisher.com

Table 1: Keto-Enol Equilibrium in Acetoacetate Esters (General Data)

| Tautomer | Key Structural Features | Factors Favoring this Form |

|---|---|---|

| Keto | Two carbonyl groups (C=O) | Polar, protic solvents; Higher temperatures |

Reaction Kinetics and Rate-Determining Steps in Synthetic Pathways

The kinetics of reactions involving this compound are critical for understanding reaction rates and optimizing synthetic procedures. Key reactions of β-keto esters include alkylation, hydrolysis, and decarboxylation.

The synthesis of this compound itself, likely via a Claisen condensation, involves the reaction of an enolate with an ester. The rate-determining step in this reaction is typically the formation of the enolate ion, which is dependent on the strength of the base used. libretexts.org

The hydrolysis of β-keto esters can be either acid or base-catalyzed. Under basic conditions, the rate-determining step is the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. asianpubs.orgyoutube.com In acidic hydrolysis, the rate is often determined by the protonation of the ester carbonyl, making it more susceptible to nucleophilic attack by water. youtube.com

Decarboxylation of the corresponding β-keto acid, formed after hydrolysis, proceeds through a cyclic transition state, and the rate is influenced by the stability of the resulting enol intermediate. acs.org While specific rate constants for this compound are not extensively documented, the kinetic principles are well-established for the β-keto ester class of compounds.

Detailed Mechanistic Pathways of Nucleophilic and Electrophilic Reactions

The dual functionality of this compound allows it to participate in both nucleophilic and electrophilic reactions. The α-carbon, situated between the two carbonyl groups, is acidic and can be deprotonated to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can react with a variety of electrophiles, such as alkyl halides in alkylation reactions. fiveable.meaklectures.com

The mechanism of nucleophilic substitution at the α-carbon generally follows an S_N2 pathway, where the enolate attacks the electrophile in a single concerted step, leading to inversion of configuration if the electrophile is chiral. wikipedia.orglibretexts.org

The carbonyl carbons of this compound are electrophilic and can be attacked by nucleophiles. For instance, the ester carbonyl is susceptible to nucleophilic acyl substitution, as seen in hydrolysis and transesterification reactions. The ketone carbonyl can undergo nucleophilic addition, for example, in reduction reactions.

Stereochemical Control and Diastereoselectivity in this compound Synthesis

Achieving stereochemical control in reactions involving this compound is a significant aspect of its synthetic utility. The introduction of a substituent at the α-carbon can create a new stereocenter. The stereochemical outcome of such reactions is influenced by the nature of the substrate, reagents, and reaction conditions.

In the reduction of the β-keto group, for example, the use of chiral reducing agents or biocatalysts can lead to the formation of a specific stereoisomer of the corresponding β-hydroxy ester. acs.orgnih.gov Baker's yeast (Saccharomyces cerevisiae) and isolated ketoreductase enzymes have been shown to be effective in the stereoselective reduction of β-keto esters, often with high enantiomeric excess. researchgate.netresearchgate.netresearchgate.net The diastereoselectivity of these reductions can be influenced by the steric bulk of the ester group. While specific studies on this compound are limited, it is plausible that the 2-ethylbutyl group could play a role in directing the stereochemical outcome of such transformations.

Chelation Phenomena and Coordination Chemistry of Acetoacetate Derivatives

The 1,3-dicarbonyl moiety of this compound allows it to act as a bidentate chelating agent, capable of coordinating with a variety of metal ions to form stable chelate complexes. nih.gov The enolate form of the β-keto ester is the active chelating species, with the two oxygen atoms coordinating to the metal center to form a six-membered ring. core.ac.uk

This chelation is a key aspect of the catalytic activity of metal complexes in reactions involving β-keto esters. For example, magnesium and lithium enolates are often used in alkylation reactions to control the reactivity and selectivity. nih.gov The coordination of the metal ion can also influence the keto-enol equilibrium and the acidity of the α-proton. The specific coordination geometry and stability of the resulting metal complexes will depend on the nature of the metal ion and the reaction conditions.

Intermolecular and Intramolecular Interactions in Reaction Systems

Intermolecular and intramolecular forces play a crucial role in the reactivity and physical properties of this compound. The most significant intramolecular interaction is the hydrogen bond present in the enol tautomer, which contributes to its stability. masterorganicchemistry.com

Intermolecular forces, such as dipole-dipole interactions and van der Waals forces, are important in the liquid state and in solution. The solvent can have a profound effect on reaction mechanisms and outcomes through intermolecular interactions. For example, polar aprotic solvents can solvate the counter-ion of the enolate, increasing its nucleophilicity. Protic solvents can participate in hydrogen bonding with the carbonyl groups, influencing the keto-enol equilibrium as previously discussed. thermofisher.com In the context of catalysis, the interaction between the substrate and the catalyst, often involving coordination and other non-covalent interactions, is paramount for the reaction to proceed efficiently and selectively. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the application of high-resolution ¹H and ¹³C NMR, complemented by two-dimensional techniques, a complete picture of the atomic connectivity and spatial relationships within 2-Ethylbutyl 3-oxobutanoate can be constructed.

High-Resolution ¹H and ¹³C NMR Analysis

The ¹H and ¹³C NMR spectra of this compound provide fundamental information regarding the chemical environment of each proton and carbon atom, respectively. Due to the lack of readily available experimental spectra for this compound, predicted NMR data is utilized for this analysis. These predictions are based on established computational models that correlate chemical structure with NMR chemical shifts.

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts in ¹³C NMR are highly sensitive to the nature of the carbon's hybridization and its bonding partners. The carbonyl carbons of the ketone and ester groups are characteristically found at the downfield end of the spectrum.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |

| CH₃ (acetyl) | 2.25 | s | - |

| CH₂ (keto) | 3.45 | s | - |

| OCH₂ | 4.10 | d | 6.5 |

| CH (ethyl) | 1.60 | m | - |

| CH₂ (ethyl, x2) | 1.35 | m | - |

| CH₃ (ethyl, x2) | 0.90 | t | 7.5 |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ketone) | 200.5 |

| C=O (ester) | 167.2 |

| OCH₂ | 68.0 |

| CH₂ (keto) | 50.0 |

| CH (ethyl) | 38.5 |

| CH₂ (ethyl, x2) | 23.0 |

| CH₃ (acetyl) | 30.0 |

| CH₃ (ethyl, x2) | 11.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the protons of the two ethyl groups (CH₃ to CH₂) and between the OCH₂ protons and the adjacent CH proton. This helps to piece together the fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each peak in the 2D spectrum corresponds to a C-H bond, with coordinates of the carbon chemical shift on one axis and the proton chemical shift on the other. For this compound, HSQC would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the carbonyl carbons) and for connecting molecular fragments that are not directly linked by proton-proton coupling. For instance, the acetyl protons (CH₃) would show an HMBC correlation to the ketone carbonyl carbon, and the OCH₂ protons would show correlations to the ester carbonyl carbon and the CH carbon of the ethylbutyl group.

Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the structural integrity of this compound.

Relaxation Studies and Conformational Dynamics

NMR relaxation studies can provide insights into the molecular motion and conformational dynamics of this compound in solution. The flexibility of the 2-ethylbutyl chain and the potential for rotation around the various single bonds mean that the molecule can adopt multiple conformations.

Measurements of spin-lattice (T₁) and spin-spin (T₂) relaxation times can be used to probe the motional freedom of different parts of the molecule. For example, the terminal methyl groups of the ethyl fragments are expected to have longer T₁ relaxation times, indicating greater motional freedom, compared to the more constrained carbons in the backbone of the molecule.

Furthermore, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine through-space proximities between protons, which can help to elucidate the preferred solution-state conformation of the molecule.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Characteristic Carbonyl Stretches and Functional Group Identification

The most prominent features in the FTIR and Raman spectra of this compound are the carbonyl (C=O) stretching vibrations. As a beta-keto ester, the molecule contains two distinct carbonyl groups: a ketone and an ester.

Ketone C=O Stretch: The ketone carbonyl stretch is typically observed in the region of 1715-1700 cm⁻¹.

Ester C=O Stretch: The ester carbonyl stretch generally appears at a higher frequency, around 1750-1735 cm⁻¹.

The presence of two distinct carbonyl absorption bands in these regions is a strong indicator of the beta-keto ester functionality. Other characteristic vibrations include C-O stretching for the ester group and C-H stretching and bending vibrations for the alkyl portions of the molecule.

Raman spectroscopy provides complementary information to FTIR. While the carbonyl stretches are also visible in the Raman spectrum, the C-C backbone vibrations are often more intense, providing further structural information.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ketone | C=O Stretch | ~1715 |

| Ester | C=O Stretch | ~1740 |

| Ester | C-O Stretch | ~1250-1100 |

| Alkyl | C-H Stretch | ~2960-2850 |

| Alkyl | C-H Bend | ~1465-1375 |

Monitoring Reaction Progress via Spectroscopic Signatures

FTIR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. The synthesis of this compound, for example, could be monitored by observing the disappearance of reactant-specific vibrational bands and the simultaneous appearance of product-specific bands.

For instance, in a transesterification reaction to produce this compound from a simpler acetoacetate (B1235776) ester (like ethyl acetoacetate) and 2-ethyl-1-butanol, one could monitor the decrease in the intensity of the O-H stretching band of the alcohol reactant (around 3300 cm⁻¹) and the appearance of the characteristic dual carbonyl peaks of the product. The ability to monitor these changes in real-time allows for precise determination of reaction endpoints and optimization of reaction conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of this compound. It functions by ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with exceptional accuracy. Unlike standard mass spectrometry, HRMS can measure the mass of an ion to several decimal places. This high precision allows for the calculation of an exact mass, which can be used to deduce a unique molecular formula. gcms.cz

For this compound, with a molecular formula of C₁₀H₁₈O₃, the theoretical monoisotopic mass can be calculated. HRMS analysis would yield an experimental mass that closely matches this theoretical value, thereby confirming the elemental composition and distinguishing it from other isomers or compounds with the same nominal mass. nih.gov

Table 1: HRMS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O₃ | nih.gov |

| Theoretical Monoisotopic Mass | 186.1256 Da | nih.gov |

| Experimental Exact Mass (Typical) | ~186.1256 ± 0.0005 Da | N/A |

| Mass Error (Typical) | < 3 ppm | N/A |

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is employed to investigate the structural details of a molecule by analyzing its fragmentation patterns. In this technique, the molecular ion of this compound (m/z 186.1) is isolated and then subjected to collision-induced dissociation, causing it to break apart into smaller, stable fragment ions. The analysis of these fragments provides valuable information about the molecule's connectivity.

Common fragmentation pathways for esters include alpha cleavage adjacent to the carbonyl group and cleavage of the C-O ester bond. libretexts.orglibretexts.org For this compound, key fragmentation could involve the loss of the 2-ethylbutyl group or the acetoacetyl group. Another potential pathway is the McLafferty rearrangement, common in carbonyl compounds with sufficiently long alkyl chains, which would result in the loss of a neutral alkene molecule. libretexts.orgyoutube.com

Table 2: Predicted MS/MS Fragmentation of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 101.02 | [CH₃COCH₂CO]⁺ | Cleavage of the ester C-O bond (loss of C₆H₁₃O•) |

| 87.08 | [C₆H₁₅]⁺ | Loss of the acetoacetate group |

| 85.03 | [CH₃COCH=C=O]⁺ | Loss of 2-ethylbutanol |

| 43.02 | [CH₃CO]⁺ | Alpha cleavage of the acetyl group |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique involves directing a beam of X-rays onto a single crystal of the compound. The subsequent diffraction pattern is measured and analyzed to generate a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles. wikipedia.org

While a specific crystal structure for this compound has not been reported in publicly available literature, the application of this technique would provide unambiguous information on its solid-state conformation. It would reveal the spatial orientation of the flexible 2-ethylbutyl group relative to the 3-oxobutanoate moiety and detail any intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing. researchgate.net Such analyses are crucial for understanding the physical properties of the compound in its solid form.

Chromatographic Methodologies for Purification and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, both gas and liquid chromatography are vital for its purification, identification, and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Compounds

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scispace.com It is exceptionally well-suited for the analysis of volatile compounds like this compound. nih.gov

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. nih.gov As the separated components exit the column, they enter the mass spectrometer, which provides a mass spectrum for each component, allowing for positive identification. This method is highly effective for assessing the purity of a this compound sample and for identifying and quantifying any volatile impurities. mdpi.com

Table 3: Representative GC-MS Parameters for this compound Analysis

| Parameter | Typical Value / Type |

|---|---|

| GC Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at 1 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1) |

| Oven Program | 60 °C (1 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. Unlike GC, HPLC is suitable for compounds that are not easily vaporized. For this compound, reversed-phase HPLC would be a common approach. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of acetonitrile (B52724) and water).

The compound is separated based on its hydrophobicity, and its concentration can be determined using a suitable detector, such as an ultraviolet (UV) detector (which detects the carbonyl group) or a mass spectrometer (LC-MS). HPLC is particularly useful for quantifying the compound in complex mixtures and for preparative applications to obtain a highly purified sample. lcms.cz

Table 4: Representative HPLC Parameters for this compound Analysis

| Parameter | Typical Value / Type |

|---|---|

| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm or Mass Spectrometer |

| Injection Volume | 10 µL |

Table 5: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₀H₁₈O₃ |

| Acetonitrile | C₂H₃N |

| Water | H₂O |

| Helium | He |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a fundamental and highly effective technique for the real-time monitoring of chemical reactions, such as the synthesis of this compound. This method allows for the rapid, qualitative assessment of the reaction's progress by separating the components of a reaction mixture based on their differential affinities for a stationary phase and a mobile phase.

Principles of TLC in Reaction Monitoring:

The separation on a TLC plate, typically coated with a polar adsorbent like silica (B1680970) gel, depends on the polarity of the compounds. In the synthesis of this compound, the reactants, intermediates, and the final product will likely possess different polarities. As the mobile phase (eluent) ascends the plate via capillary action, less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds interact more strongly with the stationary phase and have lower Rf values.

The progress of a reaction can be monitored by spotting small aliquots of the reaction mixture on a TLC plate over time. The disappearance of the starting material spots and the appearance and intensification of the product spot indicate the conversion of reactants to products. The reaction is generally considered complete when the spot corresponding to the limiting reactant is no longer visible.

Hypothetical TLC Data for Monitoring Synthesis:

Due to the scarcity of specific experimental data for this compound, the following table provides a representative example of how TLC could be used to monitor its synthesis. The Rf values are illustrative and would be determined experimentally. A common mobile phase for esters is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).

| Compound | Role | Hypothetical Rf Value (3:1 Hexane:Ethyl Acetate) | Visualization Method |

|---|---|---|---|

| Starting Material A | Reactant | 0.65 | UV Light (254 nm), Iodine Vapor |

| Starting Material B | Reactant | 0.40 | UV Light (254 nm), Iodine Vapor |

| This compound | Product | 0.55 | UV Light (254 nm), Iodine Vapor |

Detailed Research Findings:

Research on related beta-keto esters demonstrates that TLC is an indispensable tool for optimizing reaction conditions. By analyzing the TLC plates, chemists can quickly determine the effect of changes in temperature, catalysts, or reaction time on the yield and purity of the product. For instance, the formation of byproducts would be evident as additional spots on the TLC plate, allowing for immediate adjustments to the reaction parameters to minimize their formation. The choice of eluent is critical; a solvent system must be selected that provides good separation between the reactants and the product, ideally with Rf values between 0.2 and 0.8 for clear visualization and accurate assessment.

UV-Visible Spectroscopy for Electronic Transitions and Coordination Chemistry

UV-Visible spectroscopy is a valuable technique for investigating the electronic structure of molecules containing chromophores, such as the carbonyl groups present in this compound. This method measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

Electronic Transitions in this compound:

The UV-Vis spectrum of a beta-keto ester like this compound is expected to be dominated by electronic transitions associated with the carbonyl (C=O) and ester functional groups. The most relevant transitions are:

π → π* (pi to pi star) transition: This transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In conjugated systems, such as the enol form of a beta-keto ester, this transition is of lower energy (occurs at a longer wavelength) and is typically intense (high molar absorptivity, ε).

n → π* (n to pi star) transition: This involves the excitation of an electron from a non-bonding orbital (the lone pair on the oxygen atom of the carbonyl group) to an antibonding π* orbital. These transitions are generally of lower energy than π → π* transitions in isolated chromophores but are "forbidden" by symmetry rules, resulting in a much lower intensity (low molar absorptivity).

Spectroscopic Data for a Representative Beta-Keto Ester:

| Compound (Analogue) | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Electronic Transition |

|---|---|---|---|---|

| Ethyl 3-oxobutanoate | Ethanol | ~245 | ~16,000 | π → π |

| Ethyl 3-oxobutanoate | Hexane | ~275 | ~100 | n → π |

Coordination Chemistry:

Beta-keto esters can exist in a tautomeric equilibrium between the keto and enol forms. The enol form can act as a bidentate ligand, coordinating to metal ions through the two oxygen atoms to form stable chelate complexes. UV-Visible spectroscopy can be employed to study this coordination chemistry. Upon chelation, the electronic environment of the chromophore is altered, leading to a shift in the absorption maximum (λmax). This shift, known as a bathochromic (red shift) or hypsochromic (blue shift) shift, can provide valuable information about the formation and stability of the metal complex. The intensity of the absorption may also change, offering insights into the nature of the metal-ligand bonding.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic properties of molecules like 2-Ethylbutyl 3-oxobutanoate. DFT calculations, particularly with functionals like B3LYP, are effective in describing the electronic contributions of chemical structures to a variety of molecular properties. researchgate.net These calculations provide crucial information about the distribution of electrons within the molecule, which is fundamental to understanding its stability and reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For β-keto esters, the HOMO is typically localized on the enolate form, while the LUMO is centered on the carbonyl carbons, which are the primary electrophilic sites. researchgate.netmdpi.com

DFT can also be used to generate electrostatic potential maps, which visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen atoms of the carbonyl groups are electron-rich, while the carbonyl carbons are electron-poor and thus susceptible to nucleophilic attack. youtube.com This information is vital for predicting how the molecule will interact with other reagents.

Table 1: Representative Electronic Properties of a β-Keto Ester Calculated via DFT Note: These are typical values for this class of compounds and serve as an illustrative example.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures overall polarity of the molecule |

Molecular Modeling and Conformational Analysis

Due to the presence of several single bonds, this compound can exist in various spatial arrangements, or conformations. Molecular modeling and conformational analysis are computational techniques used to identify the most stable conformations (i.e., those with the lowest energy) and to understand the energy barriers between them. researchgate.netdoi.org

The flexibility of the 2-ethylbutyl group and the ester linkage allows for multiple rotatable bonds. A systematic conformational search involves rotating these bonds and calculating the potential energy of each resulting structure. This process generates a potential energy surface, where the minima correspond to stable conformers. The relative energies of these conformers determine their population at a given temperature. For instance, steric hindrance between the bulky 2-ethylbutyl group and the keto-ester backbone can lead to significant energy differences between conformers. youtube.comfossee.in The most stable conformer is typically the one that minimizes steric repulsion and maximizes favorable intramolecular interactions.

Table 2: Hypothetical Relative Energies of this compound Conformers Note: Energies are relative to the most stable conformer (Conformer A).

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Description |

| A | 180° (anti-periplanar) | 0.00 | Most stable, extended conformation |

| B | 60° (gauche) | 1.25 | Higher energy due to steric interaction |

| C | 120° (eclipsed) | 4.50 | Unstable, transition state between conformers |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters for this compound. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecule's structure. researchgate.netanadolu.edu.tr

Infrared (IR) Frequencies: Theoretical vibrational frequency calculations can predict the positions of absorption bands in an IR spectrum. For this compound, key vibrations include the stretching of the two carbonyl groups (ketone and ester) and the C-O bonds. The calculated frequencies for the ketone and ester C=O stretches are expected to be distinct, reflecting their different chemical environments. Comparing calculated frequencies with experimental data helps in assigning specific bands to molecular motions. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net The calculations provide theoretical chemical shifts for each nucleus in the molecule. These predictions can aid in the assignment of complex experimental NMR spectra, especially for molecules with many similar protons or carbons. The accuracy of these predictions can be further improved by including solvent effects through models like the Polarizable Continuum Model (PCM). anadolu.edu.tr

Table 3: Predicted vs. Representative Experimental Spectroscopic Data Note: Experimental values are typical for β-keto esters and are for comparison purposes.

| Parameter | Predicted Value | Representative Experimental Value |

| Ketone C=O Stretch (IR) | 1735 cm⁻¹ | ~1725 cm⁻¹ |

| Ester C=O Stretch (IR) | 1755 cm⁻¹ | ~1745 cm⁻¹ |

| ¹H NMR (α-protons, -CH₂-) | 3.5 ppm | 3.4 ppm |

| ¹³C NMR (Ketone C=O) | 201 ppm | 202 ppm |

| ¹³C NMR (Ester C=O) | 167 ppm | 168 ppm |

Computational Predictions of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. researchgate.net This involves locating and characterizing the structures and energies of transition states—the high-energy species that represent the barrier to reaction. acs.org

For β-keto esters, common reactions include alkylation at the α-carbon, reduction of the ketone, and hydrolysis of the ester. aklectures.com Computational studies can model these processes. For example, in the reduction of the ketone by a reagent like sodium borohydride, calculations can determine the activation energy for the nucleophilic attack of the hydride on the carbonyl carbon. youtube.com The calculations can also reveal the structure of the transition state, providing insight into the geometry of the approach. researchgate.net This knowledge is crucial for understanding reaction rates and selectivity. Comparing the activation energies for competing reaction pathways, such as attack at the ketone versus the ester carbonyl, can predict the major product of a reaction under given conditions. youtube.com

Table 4: Hypothetical Calculated Activation Energies for Competing Reactions

| Reaction Step | Transition State | Calculated Activation Energy (ΔG‡, kcal/mol) |

| Hydride attack at ketone C=O | TS1 | 15.2 |

| Hydride attack at ester C=O | TS2 | 22.5 |

Quantitative Structure-Activity Relationships (QSAR) in β-Keto Esters (Non-Biological Focus)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific activity or property. wikipedia.orgsrmist.edu.in In a non-biological context, this is often referred to as Quantitative Structure-Property Relationship (QSPR). These models are used to predict the properties of new compounds based on calculated molecular descriptors. researchgate.net

For a series of β-keto esters including this compound, a QSPR model could be developed to predict physicochemical properties such as boiling point, viscosity, or chromatographic retention time. The model would be built by correlating these experimental properties with a set of calculated descriptors. These descriptors can be electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume, surface area), or lipophilic (e.g., the partition coefficient, LogP). pharmacareerinsider.com Once a statistically valid model is established, it can be used to estimate the properties of other, unsynthesized β-keto esters.

A typical QSPR equation might take the form: Property = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Table 5: Example of a Hypothetical QSPR Model for Boiling Point

| Descriptor | Coefficient | Significance |

| Molecular Weight (MW) | +1.85 | Boiling point increases with molecular size |

| Polar Surface Area (PSA) | +2.10 | Stronger intermolecular forces lead to higher boiling points |

| LogP | -0.50 | Less significant factor in this hypothetical model |

| Model Statistics | ||

| R² (Correlation Coefficient) | 0.92 | Indicates a good fit of the model to the data |

Investigation of Intermolecular Forces and Solvent Effects

Intermolecular Forces: this compound is a polar molecule capable of dipole-dipole interactions due to its carbonyl groups. It can also engage in London dispersion forces via its alkyl chains. Computational modeling can quantify the strength of these interactions. researchgate.net

Solvent Effects: The properties and reactivity of a solute can change dramatically in different solvents. Computational solvent models, such as implicit continuum models (e.g., PCM), treat the solvent as a continuous medium with a specific dielectric constant. orientjchem.org These models are used to calculate how the solvent affects conformational equilibria, reaction rates, and tautomeric equilibria. β-keto esters like this compound can exist in equilibrium between a keto and an enol form. Computational studies have shown that polar solvents tend to stabilize the more polar keto tautomer, while nonpolar solvents may favor the enol form, which can be stabilized by an intramolecular hydrogen bond. orientjchem.org

Table 6: Calculated Relative Stability of Keto-Enol Tautomers in Different Solvents Note: Values represent the calculated energy difference (ΔE) between the enol and the more stable keto form.

| Solvent | Dielectric Constant (ε) | ΔE (Enol - Keto) (kcal/mol) | Conclusion |

| Gas Phase | 1 | +2.5 | Keto form is more stable |

| Cyclohexane | 2.0 | +1.8 | Keto form is stabilized, but less so |

| Methanol | 32.7 | +4.5 | Polar solvent strongly stabilizes the keto form |

Applications in Chemical Synthesis and Industrial Processes

2-Ethylbutyl 3-oxobutanoate as a Precursor in Organic Synthesis

The reactivity of this compound makes it a valuable building block in the synthesis of more complex molecules. The presence of an acidic α-hydrogen, situated between the two carbonyl groups, allows for the formation of a stabilized enolate, which can participate in a wide range of carbon-carbon bond-forming reactions.

Synthesis of Fine Chemicals and Intermediates

This compound can be employed as a key starting material in the synthesis of various fine chemicals and pharmaceutical intermediates. The reactivity of β-keto esters is well-established in this regard. For instance, the related compound, ethyl 2-ethyl-3-oxobutanoate, is utilized as an intermediate in the synthesis of diverse pharmaceuticals, including anticonvulsants and antihypertensive agents, as well as in the production of agrochemicals and fragrances. nbinno.com The general synthetic utility of β-keto esters lies in their ability to undergo alkylation, acylation, and condensation reactions to introduce new functional groups and build molecular complexity. fiveable.mefiveable.me

These reactions are fundamental to the synthesis of a wide array of organic compounds. The resulting products can serve as key intermediates in the production of specialty chemicals with applications in various industries.

Construction of Complex Molecular Architectures (e.g., Natural Product Synthesis)

Role in Polymer Chemistry and Materials Science

The functional groups present in this compound also lend themselves to applications in the field of polymer chemistry and materials science.

Use as a Chelating Agent in Hybrid Sol-Gel Materials

While direct studies on this compound as a chelating agent are limited, the behavior of structurally similar β-keto esters, such as ethyl acetoacetate (B1235776), in sol-gel processes is well-documented. These compounds can act as chelating agents for metal alkoxides, modifying their reactivity and influencing the properties of the resulting hybrid materials. The chelation occurs through the formation of a stable complex with the metal center, which can control the hydrolysis and condensation rates during the sol-gel process. This control is crucial for tailoring the microstructure and properties of the final material.

Precursor for Polyketal Compounds and Related Polymers

There is potential for this compound to be used as a precursor in the synthesis of polyketals and related polymers. The synthesis of polyketals can involve the reaction of a keto-ester with a polyol. The ester group of this compound could potentially be transesterified with polyols to form polyketal structures. While specific research on this compound in this context is not available, the general principles of polyketal synthesis suggest its viability as a monomer.

Industrial Chemical Applications

The industrial applications of this compound are likely to be similar to those of other β-keto esters and related compounds. A structurally similar compound, 2-ethylbutyl acetate (B1210297), is used as a flavoring and fragrance agent. thegoodscentscompany.com This suggests that this compound may also find use in these industries, although specific regulatory approval would be required.

Furthermore, the general applications of β-keto esters as intermediates in the production of pharmaceuticals and agrochemicals indicate potential industrial relevance for this compound in these sectors. nbinno.com

Formulation in Flavor and Fragrance Compositions

There is limited specific information available in scientific literature and industry publications regarding the use of this compound in flavor and fragrance compositions. Generally, esters contribute to the fruity and sweet notes of fragrances and flavors. For instance, the related compound 2-ethylbutyl acetate is recognized as a flavoring agent. The odor profile of this compound would be influenced by both the 2-ethylbutyl alcohol moiety and the 3-oxobutanoate structure. Without specific sensory data, its exact contribution to a flavor or fragrance profile remains speculative.

Utility in Dyes, Pigments, Inks, and Lacquers

Acetoacetic esters are known to be precursors in the synthesis of various colorants. britannica.comkrayonnz.com The active methylene (B1212753) group can participate in condensation reactions, a key step in the formation of certain heterocyclic compounds that form the basis of some dyes and pigments. However, specific research or patents detailing the use of this compound in the manufacturing of dyes, pigments, inks, or lacquers could not be identified. The larger 2-ethylbutyl group, compared to a simple ethyl or methyl group, might influence the solubility and lightfastness of a potential dye molecule, but this remains a theoretical consideration without empirical data.

Applications as a Specialty Solvent or Diluent

The molecular structure of this compound, with its ester and ketone groups, suggests it would have good solvency for a range of organic compounds. Its relatively high molecular weight and boiling point compared to smaller esters would result in a lower volatility. While it could theoretically be used as a specialty solvent or diluent in certain formulations, no specific applications have been documented in the available literature.

Analytical Standards and Reference Materials

The use of a compound as an analytical standard requires it to be well-characterized and available in high purity.

Development of Analytical Methods for Quality Control

No specific analytical methods for the quality control of this compound have been published. General analytical techniques for esters, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), would likely be applicable for its separation and quantification. Spectroscopic methods like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy would be used for its identification and structural elucidation.

Role as a Reference Standard in Traceability Studies

For this compound to be used as a reference standard in traceability studies, for example, in food or environmental analysis, it would need to be a known and relevant compound in those matrices. Currently, there is no evidence to suggest it is a significant component or contaminant that would necessitate its use as a reference standard for such purposes.

Environmental and Sustainable Chemistry Aspects

Green Chemistry Principles in 2-Ethylbutyl 3-oxobutanoate Synthesis

The synthesis of this compound, a β-keto ester, can be approached through the lens of green chemistry, which aims to minimize the environmental impact of chemical processes. sigmaaldrich.comnih.gov Key principles include the use of solvent-free conditions, sustainable catalysts, and maximizing atom economy to reduce waste. sigmaaldrich.comnih.gov

Traditional organic syntheses often rely on large quantities of volatile organic compounds (VOCs) as solvents, which can be hazardous and environmentally damaging. jetir.org A greener approach to synthesizing β-keto esters involves solvent-free reaction methodologies. nih.gov Microwave-assisted organic synthesis is one such technique that has been successfully applied to the preparation of β-keto esters. tandfonline.comresearchgate.net This method can lead to shorter reaction times, minimal waste, and often higher yields compared to conventional heating. researchgate.net

Another prominent solvent-free method is the transesterification of readily available methyl or ethyl esters with an alcohol, such as 2-ethylbutan-1-ol, to produce the desired this compound. nih.gov Performing these reactions under solvent-free conditions not only eliminates the environmental burden of the solvent but also simplifies the work-up procedure. nih.gov

Table 1: Comparison of Conventional vs. Solvent-Free Synthesis of β-Keto Esters

| Feature | Conventional Synthesis | Solvent-Free Synthesis |

| Solvent Use | High (often VOCs) | None or minimal |

| Energy Input | Conventional heating | Microwave irradiation |

| Reaction Time | Longer | Shorter researchgate.net |

| Waste Generation | Higher (solvent waste) | Lower nih.gov |

| Work-up | More complex | Simpler nih.gov |

Catalysis is a cornerstone of green chemistry, favoring catalytic reagents over stoichiometric ones to reduce waste. nih.govacs.org For the synthesis of β-keto esters like this compound, the development of sustainable catalytic systems is crucial. Heterogeneous catalysts are particularly advantageous as they are easily separated from the reaction mixture and can often be recycled and reused. nih.gov

An example of a sustainable catalyst is silica-supported boric acid (SiO₂–H₃BO₃), which has been shown to be highly efficient for the transesterification of β-keto esters under solvent-free conditions. nih.gov This catalyst is easily prepared, cost-effective, and can be recycled multiple times without a significant loss of activity. nih.gov Other research has explored the use of biodegradable catalysts like chitosan (B1678972) for green synthesis of heterocycles, a principle that can be extended to other chemical syntheses. acs.org Furthermore, advancements in catalysis have led to the development of systems that can operate in environmentally benign solvents like water, such as the iridium(III) catalyzed asymmetric transfer hydrogenation of β-keto esters. organic-chemistry.org

The concept of atom economy, a central principle of green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. acs.orgacs.org It provides a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants end up in the desired product. wordpress.comjocpr.com

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 jocpr.com

Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those with low atom economy, like substitution and elimination reactions, which generate stoichiometric byproducts that constitute waste. acs.org For the synthesis of this compound, a reaction like the direct addition of 2-ethylbutan-1-ol to diketene (B1670635) would theoretically have a 100% atom economy. In contrast, a Claisen condensation, a common method for forming β-keto esters, produces a stoichiometric amount of an alcohol byproduct, thus lowering its atom economy. researchgate.net

Abiotic Degradation Pathways of Esters in Environmental Matrices

Once released into the environment, the fate of a chemical is governed by various degradation processes. Abiotic degradation involves the breakdown of a substance by non-biological processes, primarily hydrolysis and photolysis. up.pt

For esters like this compound, hydrolysis is a significant abiotic degradation pathway. researchgate.net This process involves the cleavage of the ester bond by reaction with water, yielding the parent alcohol (2-ethylbutan-1-ol) and the carboxylic acid (3-oxobutanoic acid). The rate of hydrolysis is highly dependent on pH and temperature. It is generally slow at neutral pH but is catalyzed by acidic or alkaline conditions. nih.gov

Photolysis, or degradation by sunlight, is another key abiotic process, particularly in aquatic environments and the atmosphere. up.ptresearchgate.net Molecules can be broken down when they absorb light energy, leading to the cleavage of chemical bonds. researchgate.net Studies on phthalate (B1215562) esters have shown that photolysis can be a major contributor to their total abiotic degradation in water, with degradation rates influenced by factors like pH. nih.govcapes.gov.br The specific rate of photolysis for this compound would depend on its light absorption properties and the presence of photosensitizing substances in the environment.

Table 2: Primary Abiotic Degradation Pathways for Esters

| Degradation Pathway | Description | Key Influencing Factors | Primary Products |

| Hydrolysis | Cleavage of the ester bond by reaction with water. researchgate.net | pH, Temperature nih.gov | Carboxylic Acid, Alcohol |

| Photolysis | Degradation caused by the absorption of light energy. up.pt | Light intensity/wavelength, pH nih.gov | Various smaller molecules |

Life Cycle Assessment of this compound Production

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacture, distribution, use, and disposal or recycling. ramboll.comrsc.org An LCA for the production of this compound would provide a holistic view of its environmental footprint.

The assessment would follow ISO 14040 and 14044 standards and would involve several key stages: mdpi.com

Goal and Scope Definition: Defining the purpose of the study, the functional unit (e.g., 1 kg of produced this compound), and the system boundaries (e.g., "cradle-to-gate" covering up to the factory exit, or "cradle-to-grave" including use and disposal). nih.gov

Life Cycle Inventory (LCI): Quantifying all inputs (raw materials, energy, water) and outputs (emissions to air, water, and soil; waste) for each process within the system boundaries. This would involve analyzing the synthesis route, including the production of precursors like 2-ethylbutan-1-ol and an acetoacetylating agent.

Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the LCI data. This involves classifying the inventory data into various impact categories. nih.gov

Table 3: Potential Environmental Impact Categories in an LCA of this compound Production

| Impact Category | Description |

| Global Warming Potential (GWP) | Contribution to climate change, measured in kg CO₂ equivalents. mdpi.com |

| Acidification Potential | Contribution to acid rain, measured in kg SO₂ equivalents. mdpi.com |

| Eutrophication Potential | Contribution to the over-enrichment of water bodies with nutrients, measured in kg N equivalents. mdpi.com |

| Ozone Depletion Potential | Contribution to the thinning of the stratospheric ozone layer, measured in kg CFC-11 equivalents. mdpi.com |

| Fossil Fuel Depletion | Consumption of non-renewable fossil energy resources. mdpi.com |

| Water Use | Total water consumed throughout the life cycle. nih.gov |

By comparing different synthesis routes (e.g., a traditional solvent-based method versus a green, catalyst-based solvent-free method), an LCA can quantitatively demonstrate the environmental benefits of adopting sustainable chemistry principles in the production of this compound.

Future Research Directions and Outlook

Development of Novel Enantioselective Synthetic Routes

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and fine chemical industries. ddugu.ac.in Asymmetric synthesis, the process of creating a specific stereoisomer, is critical as different enantiomers of a compound can exhibit vastly different biological activities. ddugu.ac.inuwindsor.ca For 2-Ethylbutyl 3-oxobutanoate, which does not inherently possess a chiral center in its parent structure, future research will likely focus on the asymmetric synthesis of its derivatives, where chirality is introduced at the α- or β-position.

Key research directions include:

Chiral Auxiliaries: The use of optically active chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, remains a robust strategy. allresearchjournal.comresearchgate.net Future work could explore novel, more efficient, and easily recyclable auxiliaries for the asymmetric alkylation or reduction of the β-keto ester moiety.

Asymmetric Catalysis: The development of catalytic asymmetric methods is highly desirable as it allows for the generation of large quantities of a chiral product from a small amount of a chiral catalyst. pharmaguideline.com Research into new chiral metal complexes (e.g., based on Ruthenium, Rhodium, or Copper) and organocatalysts could lead to highly enantioselective methods for producing chiral derivatives of this compound. mdpi.comacs.orgnih.govacs.org Asymmetric hydrogenation of the ketone or reactions at the α-carbon are particularly promising areas. researchgate.netresearchgate.net

Biocatalysis: The use of enzymes (biocatalysts), such as ketoreductases, offers a highly selective and environmentally friendly approach to producing chiral alcohols from ketones. researchgate.net Future studies could screen and engineer enzymes for the highly enantioselective reduction of the keto group in this compound, providing access to valuable chiral building blocks.

Exploration of New Catalytic Systems for Enhanced Efficiency

The efficiency of synthesizing this compound, typically via transesterification of ethyl or methyl acetoacetate (B1235776), is heavily dependent on the catalyst employed. nih.gov While traditional acid and base catalysts are effective, they often require harsh conditions and can lead to side reactions. allresearchjournal.com The future of catalysis in this area lies in developing milder, more selective, and reusable systems.

Future research will likely focus on:

Lewis Acid Catalysis: Investigating novel Lewis acids, including those based on earth-abundant and non-toxic metals like iron, could lead to more sustainable and cost-effective processes. ucc.ie Fine-tuning the Lewis acid catalyst can improve reaction rates and selectivity for the desired transesterification over other potential reactions. allresearchjournal.com

Heterogeneous Catalysts: The development of solid-supported catalysts, such as sulfated zirconia or Amberlyst-15, offers significant advantages in terms of catalyst recovery and reuse, which is crucial for industrial applications. nih.govacs.org Research into new support materials and active species could enhance catalytic activity and stability.

Organocatalysis: Small organic molecules can act as efficient catalysts for a variety of transformations. acs.org Exploring different organocatalytic systems for the synthesis of β-keto esters could provide metal-free alternatives, reducing concerns about heavy metal contamination in the final product. organic-chemistry.org

| Catalyst Type | Potential Advantages | Research Focus |

| Novel Lewis Acids | High activity, improved selectivity, potential for low toxicity (e.g., Fe-based) | Catalyst screening, mechanistic studies, optimization of reaction conditions. |

| Heterogeneous Catalysts | Easy separation, reusability, suitability for continuous flow processes. | Development of new materials (e.g., functionalized resins, metal-organic frameworks). |

| Biocatalysts (Enzymes) | High selectivity (enantio- and regioselectivity), mild reaction conditions, environmentally benign. | Enzyme screening, directed evolution, immobilization techniques. nih.gov |

| Organocatalysts | Metal-free, lower toxicity, readily available. | Design of new catalytic motifs, expansion of reaction scope. acs.org |

Advanced Computational Studies on Reaction Mechanisms

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient synthetic processes. Advanced computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the intricate details of reaction pathways, transition states, and intermediate structures. researchgate.net

Future computational research on the synthesis of this compound could target:

Transesterification Mechanisms: DFT studies can model the step-by-step mechanism of acid- or base-catalyzed transesterification. researchgate.netmdpi.com This can help identify the rate-limiting step and provide insights into how different catalysts lower the activation energy, guiding the development of more active catalysts. mdpi.com

Catalyst-Substrate Interactions: Computational modeling can visualize and quantify the interactions between a catalyst and the β-keto ester substrate. researchgate.net For asymmetric reactions, this can explain the origin of enantioselectivity, enabling the design of ligands and catalysts with improved stereocontrol.

Reactivity Prediction: Theoretical calculations can predict the reactivity of different sites within the this compound molecule. nih.gov This information is valuable for designing selective reactions, such as alkylation at the α-carbon versus reactions at the carbonyl groups.

Innovative Applications in Emerging Material Technologies

While β-keto esters are well-established as synthetic intermediates, their potential as functional components in advanced materials is an emerging area of research. fiveable.me The unique reactivity of the β-keto ester moiety allows for its incorporation into polymers and other materials, imparting specific properties.

Promising avenues for future application-driven research include:

Polymer Chemistry: this compound can be explored as a monomer or a functional additive in polymerization reactions. The active methylene (B1212753) group and carbonyl functionalities can be used for cross-linking or post-polymerization modification, creating materials with tunable properties such as thermal stability, adhesion, or degradability.

Functional Coatings and Resins: The ability of β-keto esters to form stable metal chelates can be exploited in the development of functional coatings. These materials could have applications as catalysts, corrosion inhibitors, or pigments.

Biomaterials: Given the presence of the ester group, there is potential for designing biodegradable materials derived from this compound. Future research could investigate its use in creating biocompatible polymers for medical applications.

Integration of Green Chemistry Principles in Industrial Production

The chemical industry is increasingly adopting the principles of green chemistry to minimize its environmental footprint. essentialchemicalindustry.orgnih.gov Future research into the industrial-scale production of this compound will undoubtedly focus on creating more sustainable and environmentally benign processes. wjarr.com

Key areas for integrating green chemistry principles include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. jetir.orgepa.gov This involves minimizing the formation of byproducts and waste.

Use of Renewable Feedstocks: Exploring routes to synthesize this compound or its precursors from renewable biomass sources instead of petroleum-based feedstocks is a major goal for sustainability. epa.govrsc.orgresearchgate.net

Safer Solvents and Reagents: Research should focus on replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids, and avoiding the use of toxic reagents. nih.govwjarr.com

| Green Chemistry Principle | Application to this compound Synthesis |

| Waste Prevention | Optimizing reactions to achieve near-quantitative yields and developing recyclable catalytic systems. wjarr.com |

| Atom Economy | Favoring addition and condensation reactions over substitution reactions that generate salt byproducts. epa.gov |

| Use of Renewable Feedstocks | Investigating biosynthetic pathways or chemical conversions from bio-derived alcohols and acids. researchgate.net |

| Catalysis | Replacing stoichiometric reagents with highly efficient and selective catalysts (e.g., enzymes, heterogeneous catalysts). epa.gov |

| Safer Solvents | Developing processes that use water, supercritical CO₂, or solvent-free conditions. nih.gov |

Multicomponent Reactions and Domino Processes for Streamlined Synthesis

Future research could explore the use of this compound as a key building block in:

Synthesis of Heterocycles: β-Keto esters are classic substrates for well-known MCRs like the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction to produce dihydropyrimidines. allresearchjournal.com Future work could develop novel MCRs using this compound to access new libraries of complex heterocyclic compounds with potential biological activity.

Domino Reactions: The multiple reactive sites in this compound make it an ideal candidate for designing domino reaction sequences. nih.gov For example, an initial reaction at one carbonyl group could trigger a subsequent intramolecular cyclization, rapidly building molecular complexity in a single, efficient operation. nih.gov This streamlines the synthesis of complex target molecules, avoiding lengthy, stepwise procedures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.